molecular formula C13H15NO6 B8313128 Ethyl 8-methoxy-5-nitrochroman-3-carboxylate

Ethyl 8-methoxy-5-nitrochroman-3-carboxylate

Cat. No.: B8313128
M. Wt: 281.26 g/mol
InChI Key: QQIZNKWSECPKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxy-5-nitrochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxy-5-nitrochroman-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxychroman-3-carboxylic acid and ethyl nitrite.

    Nitration: The nitration of 8-methoxychroman-3-carboxylic acid is carried out using a nitrating agent like nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 5-position of the chroman ring.

    Esterification: The resulting 8-methoxy-5-nitrochroman-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-5-nitrochroman-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 8-amino-5-nitrochroman-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 8-methoxy-5-nitrochroman-3-carboxylic acid.

Comparison with Similar Compounds

Ethyl 8-methoxy-5-nitrochroman-3-carboxylate can be compared with other chroman derivatives such as:

The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

ethyl 8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H15NO6/c1-3-19-13(15)8-6-9-10(14(16)17)4-5-11(18-2)12(9)20-7-8/h4-5,8H,3,6-7H2,1-2H3

InChI Key

QQIZNKWSECPKAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2OC1)OC)[N+](=O)[O-]

Origin of Product

United States

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